5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide
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Overview
Description
Biotin-PEG6-Thalidomide is a compound that combines biotin, a vitamin essential for various metabolic processes, with thalidomide, a drug known for its immunomodulatory and anti-inflammatory properties. The PEG6 linker, a polyethylene glycol chain, enhances the solubility and stability of the compound in aqueous media. This compound is primarily used as a cereblon affinity probe in PROTAC (Proteolysis Targeting Chimeras) and targeted protein degradation research .
Preparation Methods
The synthesis of Biotin-PEG6-Thalidomide involves several steps, including the attachment of biotin and thalidomide through a PEG6 linker. The process typically employs click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition, to form a stable triazole linkage between the biotin and thalidomide moieties . The reaction conditions often involve the use of solvents like DMSO, DMF, acetone, and acetonitrile, with the reaction being carried out at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
Biotin-PEG6-Thalidomide undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The PEG6 linker allows for substitution reactions, where functional groups can be added or replaced.
Click Chemistry: The Huisgen 1,3-dipolar cycloaddition is a key reaction used in the synthesis of this compound, forming a stable triazole ring.
Common reagents used in these reactions include copper catalysts for click chemistry and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biotin-PEG6-Thalidomide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Serves as a cereblon affinity probe in PROTAC research, aiding in the study of protein degradation pathways
Mechanism of Action
The mechanism of action of Biotin-PEG6-Thalidomide involves its binding to cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. By binding to cereblon, the compound can modulate the degradation of specific target proteins, leading to various biological effects. The PEG6 linker enhances the solubility and stability of the compound, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
Biotin-PEG6-Thalidomide is unique due to its combination of biotin, PEG6 linker, and thalidomide. Similar compounds include:
Biotin-PEG4-Thalidomide: Similar structure but with a shorter PEG linker, affecting its solubility and stability.
Biotin-PEG8-Thalidomide: Longer PEG linker, potentially offering different solubility and stability properties.
Thalidomide-Biotin Analogue: A simpler version without the PEG linker, used in early studies of thalidomide’s molecular targets.
These compounds share similar applications but differ in their physical and chemical properties, influencing their effectiveness in various research contexts.
Properties
Molecular Formula |
C37H53N5O12S |
---|---|
Molecular Weight |
791.9 g/mol |
IUPAC Name |
5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C37H53N5O12S/c43-31(8-4-3-7-30-33-28(25-55-30)39-37(48)40-33)38-11-13-49-15-17-51-19-21-53-23-24-54-22-20-52-18-16-50-14-12-41-32(44)10-9-29(36(41)47)42-34(45)26-5-1-2-6-27(26)35(42)46/h1-2,5-6,28-30,33H,3-4,7-25H2,(H,38,43)(H2,39,40,48)/t28-,29?,30?,33-/m0/s1 |
InChI Key |
UCCXTWDQIINXHE-LYBHRTGISA-N |
Isomeric SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4[C@@H]5[C@H](CS4)NC(=O)N5 |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origin of Product |
United States |
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